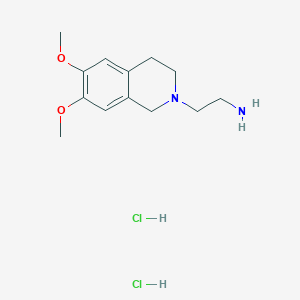

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride

Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted aromatic ring fused to a partially saturated bicyclic system. The dihydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmacological and biochemical research. This compound has been cataloged by suppliers such as Santa Cruz Biotechnology (Catalog # sc-340080 and sc-340080A) and CymitQuimica (Ref: 10-F664309), though availability varies by vendor .

Properties

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2;;/h7-8H,3-6,9,14H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKYIIASHFHFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCN)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders.

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular processes.

Biological Activity

The compound 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride , commonly referred to as a derivative of tetrahydroisoquinoline, has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18Cl2N2O2

- Molecular Weight : 303.20 g/mol

- CAS Number : 3160572

This compound is characterized by its tetrahydroisoquinoline backbone, which is known for various pharmacological properties.

The primary mechanism of action for this compound involves its interaction with specific receptors in the brain. Notably:

- Sigma Receptors : This compound exhibits high affinity for sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various neurological processes and are considered potential targets for treating neurodegenerative diseases and cancer therapies .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anticonvulsant Activity : Derivatives of tetrahydroisoquinoline have been shown to possess anticonvulsant properties, potentially acting as noncompetitive antagonists at AMPA receptors.

- Analgesic and Anti-inflammatory Effects : Modifications at the 1-aryl position of similar compounds have resulted in significant analgesic and anti-inflammatory activities .

- Inhibition of HIV-1 Reverse Transcriptase : Some studies suggest that compounds similar to this one may inhibit HIV replication by targeting reverse transcriptase.

- Tumor Imaging and Therapy : Sigma-2 receptor ligands are utilized in tumor imaging and cancer treatment strategies due to their selective binding properties .

Case Studies

Several studies have documented the biological activity of this compound:

- In a study investigating the effects of isoquinoline derivatives on voluntary ethanol ingestion in rats, it was found that certain modifications led to altered consumption patterns, suggesting a role in addiction behavior modulation .

- Another study focused on the pharmacokinetic properties of related compounds in tachycardia-induced beagle dogs, showing promising results for heart rate management through sigma receptor modulation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Sigma Receptor Affinity | Anticonvulsant Activity | Analgesic Properties |

|---|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | High | Moderate | Significant |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Moderate | Low | Moderate |

| 4'-Dimethylaminophenyl derivative | High | Significant | Significant |

This table illustrates how structural variations can influence biological activities.

Scientific Research Applications

Molecular Structure and Characteristics

- Molecular Formula : C14H21N3O4·2HCl

- Molecular Weight : Approximately 335.25 g/mol

- IUPAC Name : 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride

Neuropharmacology

Recent studies have indicated that compounds similar to This compound exhibit neuroprotective properties. Research has shown that these compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in neurodegenerative diseases like Alzheimer's disease.

Case Study: Dual Inhibition for Alzheimer's Disease

A study published in Nature investigated the synthesis of hybrid compounds that target both AChE and MAO. The results demonstrated that these compounds could effectively cross the blood-brain barrier and exhibited significant neuroprotective effects in vitro and in vivo .

Anticancer Activity

The tetrahydroisoquinoline derivatives have been explored for their anticancer properties. Research indicates that they can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

Data Table: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical carcinoma) | 12.5 | Induction of apoptosis via caspase activation |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | HT-29 (colorectal cancer) | 15.0 | Inhibition of NF-kB signaling |

Proteomics Research

This compound has been utilized as a specialty product in proteomics research to study protein interactions and modifications. Its unique chemical structure allows it to serve as a probe for various biochemical assays.

Application Example: Protein Interaction Studies

In a study focused on proteomics, This compound was employed to investigate protein-ligand interactions using mass spectrometry techniques .

Potential as a Therapeutic Agent

The therapeutic potential of this compound extends beyond neuropharmacology and oncology. Its ability to modulate neurotransmitter systems suggests possible applications in treating mood disorders and anxiety.

Research Findings

A recent investigation into the behavioral effects of similar compounds indicated anxiolytic properties when administered in animal models . These findings warrant further exploration into their use as therapeutic agents for anxiety-related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their key features, focusing on substituents, functional groups, and commercial availability:

Structural and Functional Insights

- Substituent Effects: Methoxy vs. Salt Forms: The dihydrochloride salt of the target compound improves aqueous solubility compared to free-base analogs like 6g or 6h, which lack ionizable groups .

- Pharmacological Implications: Methylsulfonyl (6e) and carboxylate (6d) derivatives may exhibit distinct binding affinities due to their electron-withdrawing properties, which could influence interactions with enzymatic targets .

Commercial and Research Status

- The target compound remains available through Santa Cruz Biotechnology, while CymitQuimica has discontinued its distribution .

Research Findings and Limitations

- Gaps in Data : Publicly accessible studies on the target compound’s specific biological activities are sparse. Most available data derive from structural analogs (e.g., 6d–6h), which highlight the role of substituents in modulating physicochemical and pharmacological properties .

- Synthetic Challenges: The synthesis of 6,7-dimethoxy-tetrahydroisoquinoline derivatives often requires multi-step protocols, complicating large-scale production .

Preparation Methods

Classical Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing tetrahydroisoquinoline scaffolds. For 6,7-dimethoxy-THIQ derivatives, this method involves condensing 3,4-dimethoxyphenethylamine (1) with formaldehyde under acidic conditions. The reaction proceeds via imine formation, followed by cyclization to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (2). Subsequent N-alkylation introduces the ethanamine side chain.

Key Steps :

- Cyclization :

$$ 3,4\text{-Dimethoxyphenethylamine} + \text{HCHO} \xrightarrow{\text{HCl}} 6,7\text{-Dimethoxy-THIQ} $$ . - N-Alkylation :

Treatment of 6,7-dimethoxy-THIQ with 2-bromoethylphthalimide in acetonitrile introduces the protected amine. Deprotection via hydrazinolysis yields the primary amine, which is converted to the dihydrochloride salt using HCl in ethanol.

Challenges :

- Low regioselectivity during alkylation due to steric hindrance at the THIQ nitrogen.

- Over-alkylation risks, necessitating careful stoichiometric control.

Radical Cyclization Strategies

Radical-mediated cyclization, as demonstrated in alkaloid synthesis, offers a robust alternative. A bromo precursor (3) is treated with tributyltin hydride (Bu$$_3$$SnH) and azobisisobutyronitrile (AIBN) to generate a carbon-centered radical, which undergoes 6-endo cyclization to form the THIQ core (4).

Procedure :

- Synthesis of Bromo Precursor :

Condensation of 3,4-dimethoxyphenethylamine with ethyl bromoacetate yields the α-bromoamide (3). - Radical Cyclization :

$$ \text{Bromoamide } 3 \xrightarrow{\text{Bu}_3\text{SnH, AIBN}} 6,7\text{-Dimethoxy-THIQ-ethylamide} $$ . - Amide Reduction :

Lithium aluminum hydride (LiAlH$$_4$$) reduces the amide to the primary amine, followed by HCl salt formation.

Advantages :

- High yields (70–85%) under mild conditions.

- Tolerance of electron-rich aromatic systems.

Coupling Reactions and Functional Group Interconversion

Modern coupling methodologies, such as EDC/DMAP-mediated amidation, enable precise functionalization. While these methods are typically employed for amide synthesis (e.g., compound 6 in), adaptation for amine synthesis involves reductive steps.

Protocol :

- Acyl Chloride Formation :

6,7-Dimethoxy-THIQ-2-ethylcarboxylic acid (5) is treated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride (6). - Reductive Amination :

Reaction of 6 with ammonia gas in dichloromethane produces the primary amine, isolated as the dihydrochloride salt after HCl treatment.

Optimization Notes :

- Excess SOCl$$_2$$ ensures complete conversion to the acyl chloride.

- Ammonia gas flow rate critically impacts reaction efficiency.

Reductive Amination of Ketone Intermediates

Reductive amination bypasses alkylation challenges by condensing a THIQ-ketone (7) with ammonium acetate. Using sodium cyanoborohydride (NaBH$$_3$$CN) as the reducing agent, the imine intermediate is selectively reduced to the amine (8).

Synthesis :

- Ketone Preparation :

Oxidation of 6,7-dimethoxy-THIQ-2-ethanol (9) with pyridinium chlorochromate (PCC) yields ketone 7. - Reductive Amination :

$$ \text{Ketone } 7 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Amine } 8 $$ .

Yield Considerations :

- Typical yields range from 50–65%, limited by competing over-reduction.

Salt Formation and Purification

The final dihydrochloride salt is prepared by treating the free base with hydrochloric acid in ethanol. Crystallization from ethanol/petroleum ether yields high-purity product.

Critical Parameters :

- Stoichiometric HCl (2 eq) ensures complete protonation of both amine groups.

- Slow cooling during crystallization prevents occluded solvents.

Q & A

Q. What are the standard analytical methods for characterizing 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride in pharmaceutical research?

- Methodological Answer: Characterization typically employs high-performance liquid chromatography (HPLC) with UV detection for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying methoxy groups and tetrahydroisoquinoline backbone), and mass spectrometry (MS) for molecular weight validation. Impurity profiling follows pharmacopeial guidelines, using reference standards for known byproducts (e.g., dealkylated or oxidized derivatives) . Deuterated analogs, such as 6,7-D6-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, are used to validate analytical methods and ensure sensitivity in detecting isotopic interference .

Q. How is this compound synthesized, and what are the critical parameters affecting yield and purity?

- Methodological Answer: Synthesis involves multi-step routes, starting with alkylation of a tetrahydroisoquinoline precursor followed by amine functionalization. Critical parameters include:

- Reaction Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency.

- Catalysts: Palladium or nickel catalysts may optimize coupling reactions .

- Purification: Column chromatography or recrystallization in ethanol removes unreacted intermediates.

Yield and purity are sensitive to stoichiometric ratios of methoxy-substituted precursors and reaction time, as excess reagents can lead to dimerization byproducts .

Advanced Research Questions

Q. What experimental design considerations are crucial when investigating the receptor binding affinity of this compound?

- Methodological Answer: Use a randomized block design to control variability in biological assays. For example:

- Primary Blocks: Cell lines or animal models with uniform genetic backgrounds.

- Sub-Blocks: Dosage gradients (e.g., 1 nM–10 µM) to establish dose-response curves.

Include positive/negative controls (e.g., known agonists/antagonists) and replicate experiments (n ≥ 3) to validate statistical significance. Split-plot designs are recommended for multi-factorial studies (e.g., pH, temperature) .

Q. How can researchers resolve discrepancies in bioactivity data arising from different assay conditions?

- Methodological Answer: Discrepancies often stem from variability in assay parameters. Mitigation strategies include:

- Standardized Buffers: Use consistent pH (e.g., 7.4 for physiological conditions) and ionic strength.

- Cross-Validation: Compare results across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

- Data Normalization: Express activity relative to internal controls (e.g., % inhibition vs. baseline).

Contradictory data may indicate assay-specific interference, such as solvent effects (e.g., DMSO concentration >1%) or compound instability under certain conditions .

Q. What strategies are effective in optimizing the chromatographic separation of this compound from structurally similar impurities?

- Methodological Answer: Optimize HPLC conditions using:

- Column Chemistry: C18 or phenyl-hexyl columns for resolving polar impurities.

- Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water to improve peak symmetry.

- Temperature Control: 25–40°C to reduce retention time variability.

For co-eluting impurities, employ tandem MS (MS/MS) or ion mobility spectrometry for precise differentiation .

Q. What mechanistic approaches are used to study the compound’s interaction with adrenergic or dopaminergic receptors?

- Methodological Answer: Radioligand Displacement Assays quantify binding affinity (Ki) using tritiated antagonists (e.g., [³H]raclopride for dopamine D2 receptors). Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding poses within receptor active sites, guided by NMR-derived conformational data . Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .

Data Analysis and Optimization

Q. How should researchers approach stability studies under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability testing using ICH guidelines:

- pH Range: 1.2 (simulated gastric fluid) to 7.4 (physiological buffer).

- Temperature: 40°C/75% RH for 6 months to simulate long-term storage.

Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of methoxy groups) or oxidative byproducts. Use Arrhenius kinetics to extrapolate shelf-life .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

- Methodological Answer: Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism:

- Equation:

Validate model robustness with goodness-of-fit tests (e.g., R² > 0.95) and assess outliers via Grubbs’ test. For non-linear responses, consider Bayesian hierarchical models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.